An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde (CAS: 36276-24-1)
An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde (CAS: 36276-24-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde, a key building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its potential applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.
Chemical and Physical Properties
3-Bromo-4-methylbenzaldehyde, also known as 3-bromo-p-tolualdehyde, is a crystalline solid at room temperature.[1][2] Its chemical structure features a benzaldehyde ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern provides a unique combination of steric and electronic properties, making it a versatile intermediate in the synthesis of complex organic molecules.[3]
Table 1: Physicochemical Properties of 3-Bromo-4-methylbenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 36276-24-1 | [4] |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.04 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 47-52 °C | |
| Boiling Point | 79-86 °C at 0.5 Torr | [2] |
| Density | ~1.49 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran. | [5] |
| InChI Key | WTXXUAHMTVAQHW-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C=O)cc1Br |
Spectroscopic Data
Table 2: Spectroscopic Data for 3-Bromo-4-methylbenzaldehyde and Related Analogs
| Spectroscopic Technique | Data and Interpretation |
| ¹H NMR | Expected signals include a singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the methyl protons (~2.4 ppm), and three aromatic protons in the range of 7.3-8.0 ppm, likely showing complex splitting patterns due to their coupling.[6][7] |
| ¹³C NMR | Expected signals include the carbonyl carbon (~192 ppm), aromatic carbons (125-145 ppm), and the methyl carbon (~21 ppm). The carbon attached to the bromine atom would be expected around 125 ppm.[6] |
| Infrared (IR) Spectroscopy | Key expected absorptions include a strong C=O stretching band for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Br stretching in the fingerprint region.[8][9] |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity at m/z 198 and 200 (for ⁷⁹Br and ⁸¹Br isotopes).[4] Key fragmentation pathways would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and the bromine atom (M-79/81).[10][11][12] |
Synthesis and Reactivity
Synthesis of 3-Bromo-4-methylbenzaldehyde
A common synthetic route to 3-Bromo-4-methylbenzaldehyde involves the bromination of 4-methylbenzaldehyde. While a specific protocol for this exact transformation is not widely published, a general procedure can be adapted from the synthesis of similar compounds. An alternative approach could involve the conversion of 2-bromo-4-methylaniline to the corresponding benzaldehyde.
Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde (Analogous Procedure)
This procedure, originally for the 2-bromo isomer, can be adapted for the synthesis of 3-Bromo-4-methylbenzaldehyde by starting with the appropriate aniline precursor.[13]
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Step 1: Diazotization of 2-Bromo-4-methylaniline. A mixture of 2-bromo-4-methylaniline (0.25 mol) in water is treated with concentrated hydrochloric acid. The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (0.25 mol) in water is added dropwise to form the diazonium salt.[13]
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Step 2: Formation of the Aldehyde. In a separate flask, an aqueous solution of formaldoxime is prepared and treated with cupric sulfate, sodium sulfite, and sodium acetate. The previously prepared diazonium salt solution is then slowly added to this mixture at 10-15 °C.[13]
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Step 3: Hydrolysis and Purification. After the addition is complete, the mixture is acidified with concentrated hydrochloric acid and refluxed. The product is then isolated by steam distillation. The distillate is extracted with ether, and the aldehyde is purified via its bisulfite addition product.[13]
Workflow for the Synthesis of a Brominated Benzaldehyde
Caption: General workflow for the synthesis of a brominated benzaldehyde from an aromatic amine.
Key Reactions: The Suzuki-Miyaura Cross-Coupling
The bromine atom in 3-Bromo-4-methylbenzaldehyde makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
This protocol can be adapted for the reaction of 3-Bromo-4-methylbenzaldehyde with various boronic acids.
-
Materials: Aryl bromide (e.g., 3-Bromo-4-methylbenzaldehyde, 1.0 equiv), boronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl bromide, boronic acid, base, and solvent are added. The mixture is degassed, and the palladium catalyst is added. The reaction is then heated (typically to 80-100 °C) and monitored by TLC or LC-MS until completion.
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Work-up and Purification: Upon completion, the reaction is cooled, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-4-methylbenzaldehyde is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[14]
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation.[15] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[2] Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.[1]
Derivatives of brominated benzaldehydes have shown potential as inhibitors of the NF-κB pathway. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been demonstrated to suppress the activation of NF-κB.[14] This suggests that derivatives of 3-Bromo-4-methylbenzaldehyde could be explored for similar activities.
The Canonical NF-κB Signaling Pathway and Points of Inhibition
Caption: Simplified diagram of the canonical NF-κB signaling pathway, a target for anti-inflammatory drug discovery.
Synthesis of Bioactive Molecules
The aldehyde functionality of 3-Bromo-4-methylbenzaldehyde allows for its use in various condensation and addition reactions to build more complex molecular scaffolds. For example, it can be converted to an acetophenone derivative, which can then be further functionalized.[5]
Table 3: Examples of Bioactive Compounds Derived from Brominated Aromatic Aldehydes
| Starting Material | Derivative Class | Biological Activity | IC₅₀ / pMIC | Reference |
| 3/4-Bromobenzaldehyde | Benzohydrazides | Anticancer | 1.20 µM (Compound 22) | [14] |
| 3/4-Bromobenzaldehyde | Benzohydrazides | Antimicrobial | 1.67 µM/ml (Compound 12) | [14] |
Safety and Handling
3-Bromo-4-methylbenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and can lead to an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 4: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363, P501 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This information is for guidance only. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
3-Bromo-4-methylbenzaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, particularly in the construction of complex biaryl systems and other scaffolds of pharmaceutical interest. Its potential role as a precursor to inhibitors of key signaling pathways, such as NF-κB, highlights its importance for researchers and scientists in the field of drug development. Careful handling in accordance with safety guidelines is essential when working with this compound.
References
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- 5. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
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- 8. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 9. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 10. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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